1-Bromo-1,2-difluoroethene

Übersicht

Beschreibung

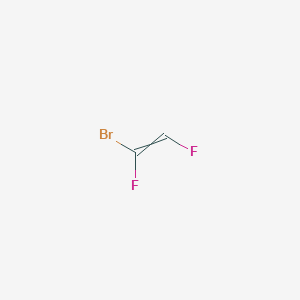

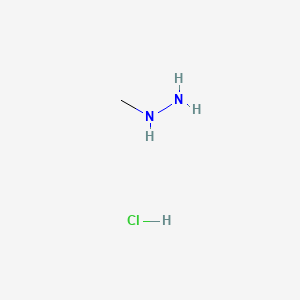

1-Bromo-1,2-difluoroethene, also known as (Z)-1-Bromo-1,2-difluoroethene, is a chemical compound with the molecular formula CHBrF . It has an average mass of 142.930 Da and a monoisotopic mass of 141.922958 Da .

Molecular Structure Analysis

The molecular structure of 1-Bromo-1,2-difluoroethene consists of carbon ©, hydrogen (H), bromine (Br), and fluorine (F) atoms . The exact structure can be viewed in 3D models provided by chemical databases .Physical And Chemical Properties Analysis

1-Bromo-1,2-difluoroethene has an average mass of 142.930 Da and a monoisotopic mass of 141.922958 Da . More detailed physical and chemical properties might be available in specialized chemical databases .Wissenschaftliche Forschungsanwendungen

Cross-Metathesis Reactions

1-Bromo-1,2-difluoroethene is effectively used in cross-metathesis reactions. A study by Yamamoto and Shimoda (2016) highlights its use as a fluoride source in the synthesis of various bromo-, chloro-, or fluoroalkenes with high Z-selectivities, emphasizing its utility in the synthesis of biologically active compounds (Hisashi Yamamoto & Yasushi Shimoda, 2016).

Synthesis of Natural Products

Ghasemi, Antunes, and Organ (2004) utilized 1-Bromo-1,2-difluoroethene in the modular synthesis of natural products like cis and trans bupleurynol. This approach significantly simplifies the synthesis process, using queued cross-coupling reactions with Pd catalysis (Haleh Ghasemi, Luis M Antunes & Michael G Organ, 2004).

Synthesis of Fluorine-Containing Compounds

Chen, Xu, and Qing (2021) reported the synthesis of 1-bromo-1-fluoroalkanes via photoredox catalysis with dibromofluoromethane and unactivated alkenes. This method demonstrates the potential of 1-Bromo-1,2-difluoroethene in creating various fluorine-containing compounds (Feng Chen, Xiuhua Xu & F. Qing, 2021).

Fire Suppression Applications

Zou, Vahdat, and Collins (2001) explored the fire suppression efficiencies of bromoalkene/nitrogen gaseous mixtures, showing that 1-bromo-1-propene and related compounds like 1-Bromo-1,2-difluoroethene can significantly improve the effectiveness of nitrogen in fire suppression (Yong Zou, †. A. Nader Vahdat & M. Collins, 2001).

Organic Synthesis

Novikov and Sampson (2005) demonstrated that 1-Bromo-1-lithioethene, derived from 1-Bromo-1,2-difluoroethene, can be effectively used in organic synthesis, especially in 1,2-addition reactions with various aldehydes and ketones (Y. Novikov & P. Sampson, 2005).

Building Block for Fluorine Compounds

Dmowski (2011) reviewed the synthetic applications of 1-Bromo-1,2-difluoroethene, noting its importance in the preparation of fluorine, particularly CF3 group containing compounds, through organometallic and free radical reactions (Wojciech Dmowski, 2011).

Safety and Hazards

While specific safety and hazard data for 1-Bromo-1,2-difluoroethene is not available, general safety measures for handling similar compounds include avoiding dust formation, avoiding breathing in mist, gas or vapours, avoiding contact with skin and eyes, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, and removing all sources of ignition .

Eigenschaften

IUPAC Name |

1-bromo-1,2-difluoroethene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2HBrF2/c3-2(5)1-4/h1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YQPBMUIOKYTYDS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=C(F)Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2HBrF2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70343239 | |

| Record name | 1-bromo-1,2-difluoroethene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70343239 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.93 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Bromo-1,2-difluoroethene | |

CAS RN |

358-99-6 | |

| Record name | 1-bromo-1,2-difluoroethene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70343239 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3H-Naphth[1,8a-b]oxiren-7-ol, octahydro-4,4,7-trimethyl-](/img/structure/B1615535.png)

![2-Hydroxy-5-[[2-methyl-4-[3-methyl-4-[[3-methyl-5-oxo-1-(4-sulfophenyl)-4H-pyrazol-4-yl]diazenyl]phenyl]phenyl]diazenyl]benzoic acid](/img/structure/B1615540.png)

![Benzenesulfonic acid, 4-[(2-hydroxy-1-naphthalenyl)azo]-2-methyl-, barium salt (2:1)](/img/structure/B1615550.png)

![[1,1'-Bicyclohexyl]-4-carboxylic acid, 4'-butyl-, 4-propylcyclohexyl ester](/img/structure/B1615558.png)